Product packaging for Ethyl 3-aminoisonicotinate(Cat. No.:CAS No. 14208-83-4)

Ethyl 3-aminoisonicotinate

Cat. No.: B079059
CAS No.: 14208-83-4
M. Wt: 166.18 g/mol
InChI Key: BIFLTHWDFNLOTD-UHFFFAOYSA-N
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Description

Ethyl 3-aminoisonicotinate is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring substituted with an electron-donating amino group at the meta position relative to an electron-withdrawing ester moiety, creating a versatile scaffold for further functionalization. Its primary research application lies in the synthesis of complex molecular architectures, particularly as a key precursor for kinase inhibitors and other nitrogen-containing bioactive molecules. The 3-amino group readily undergoes condensation, diazotization, and cyclocondensation reactions, enabling the construction of fused heterocyclic systems such as imidazopyridines and pyridopyrimidines. Concurrently, the ethyl ester can be hydrolyzed to the carboxylic acid, amidated, or reduced, providing a strategic handle for diversification. Researchers utilize this compound extensively in the development of potential therapeutic agents targeting various cancers, inflammatory diseases, and central nervous system (CNS) disorders, capitalizing on its ability to mimic privileged structures found in many pharmacologically active compounds. This compound is offered for research purposes to support the synthesis and optimization of novel chemical entities in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B079059 Ethyl 3-aminoisonicotinate CAS No. 14208-83-4

Properties

IUPAC Name

ethyl 3-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFLTHWDFNLOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371309
Record name ethyl 3-aminoisonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-83-4
Record name ethyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Aminoisonicotinate
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Synthetic Methodologies and Strategic Synthesis of Ethyl 3 Aminoisonicotinate

Established Synthetic Routes to Ethyl 3-Aminoisonicotinate

The synthesis of this compound has traditionally been approached through several well-established chemical transformations. These methods often involve the modification of readily available pyridine (B92270) derivatives.

Conventional Reaction Pathways and Optimization

One of the most common strategies for the synthesis of this compound involves the esterification of 3-aminoisonicotinic acid. This reaction is typically carried out by treating the acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The optimization of this process often focuses on maximizing the yield by controlling reaction conditions like temperature, reaction time, and the choice of catalyst.

Another prevalent conventional pathway is the reduction of a nitro group at the 3-position of an ethyl isonicotinate (B8489971) derivative. For instance, the catalytic hydrogenation of ethyl 3-nitroisonicotinate using catalysts like palladium on carbon (Pd/C) is a widely employed method. Optimization of this reaction involves selecting the appropriate catalyst, solvent, and hydrogen pressure to ensure complete reduction of the nitro group without affecting the ester functionality.

Furthermore, amination of a suitable precursor, such as a halogenated ethyl isonicotinate, represents another viable route. For example, the reaction of ethyl 3-bromoisonicotinate with an ammonia (B1221849) source, often in the presence of a copper catalyst, can yield the desired product. The efficiency of this amination can be enhanced by optimizing the reaction temperature, pressure, and the nature of the ammonia source and catalyst.

A Chinese patent describes a preparation method for the related compound ethyl 3-(pyridin-2-ylamino) propanoate, which involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com While not a direct synthesis of this compound, this method highlights the use of aminopyridine precursors in building more complex structures.

Comparative Analysis of Synthetic Yields and Efficiencies

Starting MaterialReagentsTypical Yield (%)
3-Aminoisonicotinic acidEthanol, H₂SO₄Moderate to High
Ethyl 3-nitroisonicotinateH₂, Pd/CHigh
Ethyl 3-bromoisonicotinateAmmonia, Cu catalystVariable

This table provides a general comparison of typical yields for different synthetic routes to this compound. Actual yields may vary depending on specific reaction conditions and optimization.

The reduction of ethyl 3-nitroisonicotinate generally provides high yields and is often a preferred method when the nitro precursor is readily accessible. The direct esterification of 3-aminoisonicotinic acid is also a reliable method, though the yields can be influenced by the equilibrium nature of the reaction. Amination reactions, while versatile, can sometimes lead to lower yields and may require more stringent reaction conditions.

Advanced Organic Synthesis Approaches for Functionalized Isonicotinates

In addition to conventional methods, the synthesis of functionalized isonicotinates, including this compound, has benefited from the development of more advanced and strategic synthetic approaches. These methods offer greater control over the molecular architecture and can provide access to a wider range of derivatives.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the ester linkage, leading back to 3-aminoisonicotinic acid and ethanol. Another key disconnection involves the C-N bond of the amino group, suggesting precursors such as a 3-halopyridine or a 3-nitropyridine (B142982) derivative.

A more advanced retrosynthetic approach might involve the construction of the pyridine ring itself. This could involve strategies such as the condensation of smaller fragments to build the heterocyclic core with the desired substitution pattern already in place.

Chemoselectivity in Reaction Design

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical consideration in the synthesis of multifunctional molecules like this compound. For instance, during the reduction of ethyl 3-nitroisonicotinate, it is crucial to selectively reduce the nitro group without affecting the ester functionality. This is typically achieved by using specific catalysts and reaction conditions that favor the reduction of the nitro group.

Similarly, in reactions involving the modification of other positions on the pyridine ring, protecting groups may be employed to temporarily mask the amino or ester groups, thereby directing the reaction to the desired site. The development of chemoselective reactions, such as palladium-catalyzed amination, has provided powerful tools for the synthesis of functionalized aminopyridines with high precision. acs.org

One-Pot Synthetic Procedures

For example, a one-pot procedure could potentially involve the in-situ generation of a reactive intermediate followed by its immediate conversion to the final product. Microwave-assisted one-pot syntheses of aminopyrimidine scaffolds have been reported, highlighting the potential of this approach for the rapid and efficient construction of heterocyclic compounds. nanobioletters.comumich.edu The development of a one-pot synthesis for this compound would represent a significant advancement in its production.

Catalytic Methods in this compound Synthesis

Catalytic methods are central to the efficient and scalable synthesis of this compound. The most prevalent strategy involves the catalytic reduction of a nitro-group precursor, which is a common and high-yielding route for the formation of aromatic amines.

Catalytic Hydrogenation: The primary industrial and laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of ethyl 3-nitroisonicotinate. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The nitro group is selectively reduced to an amino group without affecting the pyridine ring or the ethyl ester functionality. This method is favored for its high efficiency, clean conversion, and the ease of catalyst removal by simple filtration.

Another catalytic approach is the esterification of 3-aminoisonicotinic acid. While the acid can be esterified under acidic conditions (Fischer esterification), solid acid catalysts are also employed to facilitate the reaction with ethanol, offering advantages in terms of catalyst recyclability and reduced corrosive waste. researchgate.netresearchgate.netrsc.org

Table 1: Catalytic Synthesis Methods for this compound and Related Esters
Starting MaterialCatalyst/ReagentProductKey Features
Ethyl 3-nitroisonicotinateH₂, Pd/C or Pt/CThis compoundHigh yield, selective reduction, clean process.
3-Aminoisonicotinic acidEthanol, Solid Acid Catalyst (e.g., Zeolites)This compoundEnvironmentally friendly, reusable catalyst. researchgate.net

Derivatization Techniques and Introduction of Ancillary Functionalities

The presence of both an amino group and a carboxylate ester allows for a wide range of derivatization reactions, making this compound a versatile building block for creating diverse chemical libraries. chemimpex.com

Modification of Amino and Carboxyl Functional Groups

The amino and ester groups can be selectively modified to introduce new functionalities.

Amino Group Modification: The primary amino group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated, though care must be taken to control the degree of alkylation.

Carboxyl Group Modification: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-aminoisonicotinic acid. Alternatively, it can be converted directly to an amide via aminolysis with a primary or secondary amine, often at elevated temperatures. Palladium-catalyzed aminocarbonylation represents a sophisticated method for forming amides from related halide precursors, highlighting advanced techniques in C-N bond formation. d-nb.info

Halogenation and Electrophilic Substitution Reactions (e.g., Bromination with NBS)

Electrophilic aromatic substitution on the pyridine ring allows for the introduction of halogens and other groups. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack compared to benzene. quora.comquora.com However, the presence of the activating amino group at the 3-position facilitates substitution.

Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amine (C2 and C4) and para (C6) are considered. Given that the C4 position is already substituted, electrophilic attack is predicted to occur at the C2 or C6 positions. The regioselectivity can be influenced by the reaction conditions and the steric hindrance of the substituents. researchgate.net Such reactions are often catalyzed by ammonium (B1175870) acetate (B1210297) or performed in polar solvents like DMF to enhance para-selectivity. researchgate.net

Table 2: Electrophilic Bromination of Activated Aromatics
Substrate TypeReagentCatalyst/SolventTypical ProductReference
Electron-rich aromatics (e.g., anilines, phenols)N-Bromosuccinimide (NBS)Ammonium Acetate or DMFPara-brominated product researchgate.net
Carbonyl compoundsN-Bromosuccinimide (NBS)Acid catalystα-brominated product wikipedia.org

Amination Reactions

While the molecule already possesses an amino group, this group can be further functionalized through modern cross-coupling reactions to form more complex amines. These methods are pivotal for building molecules with applications in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form a C-N bond between the amino group of this compound and an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups, enabled by the use of specialized phosphine (B1218219) ligands. wikipedia.orgrug.nlnih.gov

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, can also be used to couple the amino group with aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols with specific ligands allow the reaction to proceed under milder temperatures. wikipedia.orgorganic-chemistry.orgnih.gov

Cyclization Reactions for Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. The ortho-relationship of the amino and ester groups allows for annulation reactions where both functionalities participate in ring formation.

One prominent example is the synthesis of pyrido[3,4-d]pyrimidines . This can be achieved by reacting this compound with reagents like formamide, isocyanates, or isothiocyanates, leading to the formation of a fused pyrimidine (B1678525) ring. nih.gov These structures are investigated for various biological activities, including their potential as anticancer agents. nih.govmdpi.com Another important class of fused heterocycles accessible from 3-aminopyridine (B143674) precursors are triazolopyridines . organic-chemistry.orgrsc.orgnih.govacs.org These are typically synthesized by reacting the amino group with reagents that provide the remaining nitrogen atoms of the triazole ring, followed by cyclization. organic-chemistry.orgrsc.org

Table 3: Synthesis of Fused Heterocycles from Aminopyridine Precursors
PrecursorReagent(s)Fused Heterocyclic SystemSignificance
Ethyl 3-amino-2-chloroisonicotinateChloroformamidine hydrochloridePyrido[3,4-d]pyrimidineCore scaffold for potential anticancer agents. nih.gov
3-Aminopyridine derivativeHydrazides, then dehydration nih.govorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridineBiologically active heterocyclic compounds. organic-chemistry.orgacs.org

Ester Modifications and Transesterification Reactions

The ethyl ester of the title compound can be readily exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid) and an excess of a different alcohol (e.g., methanol (B129727), propanol), the ethyl group can be swapped to produce the corresponding methyl or propyl ester.

Base-Catalyzed Transesterification: Strong bases like sodium alkoxides can also catalyze the reaction. The equilibrium is driven by using the desired alcohol as the solvent.

This modification allows for the fine-tuning of the molecule's physical properties, such as solubility and lipophilicity, which can be crucial for its application in different contexts.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. In the context of this compound synthesis, these principles guide the development of cleaner and more efficient manufacturing routes. Key considerations include the use of safer solvents, maximization of atom economy, and the reduction of energy consumption.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives that are less toxic, biodegradable, and have a lower environmental footprint.

Detailed research into the solubility of related starting materials, such as 2-aminopyridine, provides valuable insights into potential green solvents. Studies have shown that the solubility of 2-aminopyridine is highest in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by alcohols like methanol and ethanol. acs.org While NMP and DMF are effective solvents, their toxicity profiles are a concern. Alcohols, particularly ethanol, present a greener alternative due to their lower toxicity and renewability.

The table below compares various solvents that could be considered for the synthesis of this compound, based on their physical properties and green chemistry considerations.

SolventBoiling Point (°C)Density (g/mL)HazardsGreen Chemistry Classification
N-Methyl-2-pyrrolidone (NMP)2021.028Reproductive toxicityHazardous
N,N-Dimethylformamide (DMF)1530.944Reproductive toxicityHazardous
Methanol64.70.792Flammable, ToxicUsable but with caution
Ethanol78.370.789FlammableRecommended
Water1001Non-toxic, BenignHighly Recommended
Cyclopentyl methyl ether (CPME)1060.913FlammableRecommended

This table is generated based on general knowledge of chemical properties and green chemistry principles.

Minimizing waste is another cornerstone of green chemistry. This can be achieved through various strategies, including optimizing reaction conditions to maximize yield and reduce the formation of byproducts. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste by eliminating the need for intermediate purification steps. frontiersin.org Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused contributes to waste reduction. nih.gov

Reducing energy consumption is a key aspect of green chemistry, as it not only lowers the environmental impact but also reduces production costs. Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern approaches focus on developing more energy-efficient processes.

One promising strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govchemijournal.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, suggesting its potential for the efficient synthesis of this compound. nih.gov

Another approach to enhance energy efficiency is through catalysis. Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. The development of highly active and selective catalysts is a major focus of green chemistry research. For the synthesis of pyridine derivatives, various catalytic systems have been explored, including the use of zeolites in gas-phase reactions. researchgate.net

The table below illustrates a hypothetical comparison of energy consumption for a conventional versus a green synthetic route for a pyridine derivative, highlighting the potential energy savings.

ParameterConventional SynthesisGreen Synthesis (e.g., Microwave-assisted)
Reaction Time12 - 24 hours15 - 60 minutes
Reaction Temperature100 - 150 °C80 - 120 °C
Energy InputHighLow to Moderate
Overall YieldModerate to HighHigh to Excellent

This table is illustrative and intended to show the potential benefits of green synthesis methods.

Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Aminoisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of ethyl 3-aminoisonicotinate and its derivatives can be pieced together.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The aromatic region will display signals for the three non-equivalent protons on the pyridine ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino and ethyl carboxylate substituents. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

For a closely related derivative, ethyl 5-amino-2-bromoisonicotinate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provides valuable comparative data. nih.gov The aromatic protons appear as two singlets at 7.96 ppm and 7.78 ppm. The amino group (-NH₂) protons are observed as a broad singlet at 5.69 ppm. The ethyl group protons exhibit a triplet at 1.42 ppm for the methyl group and a quartet at 4.36 ppm for the methylene group, both with a coupling constant (J) of 7 Hz. nih.gov

Table 1: ¹H NMR Data for Ethyl 5-amino-2-bromoisonicotinate

Chemical Shift (δ) in ppm Multiplicity Integration Assignment Coupling Constant (J) in Hz
7.96 Singlet 1H Aromatic-H
7.78 Singlet 1H Aromatic-H
5.69 Singlet 2H -NH₂
4.36 Triplet 2H -OCH₂CH₃ 7
1.42 Triplet 3H -OCH₂CH₃ 7

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The pyridine ring will exhibit four signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The carbonyl carbon of the ester will appear at a significantly downfield chemical shift. The two carbons of the ethyl group will have characteristic signals in the upfield region of the spectrum.

In the case of ethyl 5-amino-2-bromoisonicotinate, the ¹³C NMR spectrum shows signals for the carbonyl carbon at 165.8 ppm. nih.gov The aromatic carbons appear at 144.1, 140.3, 126.9, and 118.8 ppm. The methylene carbon of the ethyl group is found at 61.6 ppm, and the methyl carbon is at 14.2 ppm. nih.gov

Table 2: ¹³C NMR Data for Ethyl 5-amino-2-bromoisonicotinate

Chemical Shift (δ) in ppm Assignment
165.8 C=O
144.1 Aromatic-C
140.3 Aromatic-C
126.9 Aromatic-C
118.8 Aromatic-C
61.6 -OCH₂CH₃
14.2 -OCH₂CH₃

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups.

The presence of the amino group is confirmed by N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester gives rise to a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ range.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

For this compound (molecular weight: 166.18 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 121, or the loss of an ethyl radical (-C₂H₅) resulting in a peak at m/z = 137. Further fragmentation of the pyridine ring can also be expected. The mass spectrum of the related 3-aminoisonicotinic acid shows a prominent peak for the molecular ion. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

In the crystal structure of ethyl 5-amino-2-bromoisonicotinate, the molecules are linked by intermolecular N-H···N hydrogen bonds. nih.gov These interactions form zigzag chains that further assemble into molecular sheets. This type of hydrogen bonding is a common and influential interaction in the crystal packing of nitrogen-containing heterocyclic compounds. The planarity of the isonicotinate (B8489971) ring system and the conformation of the ethyl group are also key features determined by X-ray diffraction. Such studies reveal how molecules arrange themselves in the solid state, which is crucial for understanding the material's bulk properties.

Torsion Angle Analysis

This anti-conformation is a common feature in related structures containing an ethyl isonicotinate fragment. nih.gov A survey of the Cambridge Structural Database reveals similar C—C—O—C torsion angles in other derivatives, further supporting this conformational preference. nih.gov

Selected Torsion Angles for Ethyl 5-amino-2-bromoisonicotinate and Related Compounds
Compound/FragmentTorsion AngleValue (°)
Ethyl 5-amino-2-bromoisonicotinateC—O—C—C180.0 (2) iucr.org
C6—O1—C7—C8175.2 (2) nih.gov
C1—C6—O1—C7-178.0 (2) nih.gov
Related Ethyl Isonicotinate FragmentsC—C—O—C (ROMMIQ)177.93 (2) nih.gov
C—C—O—C (XEZDEM)-168.46 (3) nih.gov
C—C—O—C (XIMBIF)176.82 (2) nih.gov

Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For ethyl 5-amino-2-bromoisonicotinate, this analysis provides a detailed breakdown of the close contacts that contribute to the stability of its crystal structure. nih.gov The analysis reveals that the most significant contributions to the Hirshfeld surface arise from hydrogen-hydrogen (H···H), bromine-hydrogen (Br···H/H···Br), and oxygen-hydrogen (O···H/H···O) contacts. iucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of these interactions as percentages of the total surface area. nih.gov This quantitative data highlights the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. The H···H interactions, constituting 33.2% of the surface, are the most abundant, which is typical for organic molecules. nih.gov The significant contribution from Br···H/H···Br contacts (20.9%) underscores the role of the halogen atom in directing the crystal packing. iucr.org Furthermore, O···H/H···O (11.2%), C···H/H···C (11.1%), and N···H/H···N (10%) contacts also play crucial roles in the supramolecular assembly. iucr.org The N···H/H···N interactions are particularly important as they form zigzag chains that link the molecules together. nih.gov

Quantitative Analysis of Intermolecular Contacts for Ethyl 5-amino-2-bromoisonicotinate via Hirshfeld Surface Analysis
Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H33.2 nih.gov
Br···H/H···Br20.9 nih.gov
O···H/H···O11.2 nih.gov
C···H/H···C11.1 nih.gov
N···H/H···N10.0 nih.gov

Computational and Theoretical Investigations of Ethyl 3 Aminoisonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For Ethyl 3-aminoisonicotinate, a DFT study would be employed to perform a full geometric optimization without any symmetry constraints. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

Typically, calculations for similar organic molecules are performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p). The results of such an optimization provide precise theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the chosen theoretical model. Any discrepancies between the calculated (gas phase) and experimental (solid phase) data can often be attributed to intermolecular interactions present in the crystal lattice.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are involved in electron donation and acceptance, providing insight into its reactive behavior. From these energy values, various global reactivity descriptors can be calculated, as shown in the table below.

Global Reactivity DescriptorFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOMeasures chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)μ2 / (2η) (where μ = -χ)Measures the propensity to accept electrons.

This table outlines the standard formulas for chemical reactivity descriptors derived from HOMO and LUMO energies.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgdeeporigin.com It is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. deeporigin.com

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-poor and represent sites for nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and the ethyl group.

This analysis provides a clear, visual prediction of how this compound would interact with other polar molecules or ions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule.

An MD simulation for this compound would provide insights into its conformational landscape. For example, it could analyze the rotation around the C-O single bond of the ethyl ester group to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape upon interaction with a biological target or a solvent. The simulation tracks the trajectory of each atom, allowing for a detailed analysis of how the molecule explores different conformations and maintains its structural integrity under various conditions. mdpi.com

Intermolecular Interaction Energy Calculations

In the solid state or in solution, molecules are subject to various non-covalent interactions that dictate their macroscopic properties. Calculating the energy of these interactions is essential for understanding crystal packing, solubility, and other physical characteristics. These calculations often involve analyzing pairs of molecules (dimers) extracted from a crystal lattice to quantify the different components of the interaction energy.

The total intermolecular interaction energy is typically decomposed into four main components: electrostatic (Coulombic), polarization, dispersion, and repulsion. The Coulombic energy (Eele) arises from the electrostatic interaction between the static charge distributions of the molecules. nih.gov

For a polar molecule like this compound, which contains electronegative nitrogen and oxygen atoms as well as an amino group, the Coulombic contribution is expected to be a significant, often dominant, component of the total interaction energy. nih.gov A large Coulombic energy term indicates that strong electrostatic forces, such as hydrogen bonds and dipole-dipole interactions, play a key role in holding the molecules together in the condensed phase.

Total Interaction Energy Frameworks

The stability of a molecular crystal is determined by the sum of all intermolecular interactions, which can be dissected into electrostatic, polarization, dispersion, and repulsion components. Energy framework analysis provides a visual and quantitative method to understand the energetic topology of a crystal structure. For a derivative of this compound, the total interaction energy (Etot) and its constituent parts have been calculated, offering insight into the forces governing the crystal packing. nih.goviucr.org

The total interaction energy is a summation of the electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) energies. For ethyl 5-amino-2-bromoisonicotinate, these have been calculated as follows: nih.goviucr.org

Energy ComponentValue (kJ mol−1)
Electrostatic Energy (Eele)-59.2
Polarization Energy (Epol)-15.5
Dispersion Energy (Edis)-140.3
Repulsion Energy (Erep)107.2
Total Interaction Energy (Etot) -128.8

These calculations, performed using the B3LYP/6-31G(d,p) model, reveal that the attractive forces (electrostatic, polarization, and dispersion) significantly outweigh the repulsive forces, leading to a stable crystal structure with a total interaction energy of -128.8 kJ mol−1. nih.goviucr.org The dominant contribution from dispersion energy is particularly noteworthy.

Ab Initio Computational Methodologies

Ab initio computational methods are foundational in theoretical chemistry, aiming to solve the electronic Schrödinger equation from first principles without empirical parameters. nih.goviucr.org These methods are crucial for accurately predicting molecular structures, energies, and other properties. In the study of this compound derivatives, Density Functional Theory (DFT) has been employed as a practical and effective ab initio approach. nih.goviucr.org

Specifically, the molecular structure of ethyl 5-amino-2-bromoisonicotinate was optimized using the B3LYP functional combined with the 6-311+G(d,p) basis set. nih.goviucr.org This level of theory provides a robust framework for obtaining reliable geometric parameters and electronic properties. The choice of the B3LYP functional represents a hybrid approach that incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals, offering a balance of accuracy and computational efficiency. The 6-311+G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The theoretical parameters obtained from such calculations can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. nih.goviucr.org

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of a molecule's reactivity and selectivity can be achieved through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are key indicators of chemical reactivity. For the derivative ethyl 5-amino-2-bromoisonicotinate, these parameters were calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. nih.goviucr.org

The calculated HOMO energy is -6.2700 eV, and the LUMO energy is -2.1769 eV. nih.goviucr.org The HOMO-LUMO energy gap (ΔE) is therefore 4.0931 eV. nih.goviucr.org A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions:

Reactivity DescriptorFormulaCalculated Value
Ionization Potential (I)I ≈ -EHOMO6.2700 eV
Electron Affinity (A)A ≈ -ELUMO2.1769 eV
Electronegativity (χ)χ = (I + A) / 24.2234 eV
Chemical Hardness (η)η = (I - A) / 22.0465 eV
Chemical Potential (μ)μ = -(I + A) / 2-4.2234 eV
Electrophilicity Index (ω)ω = μ2 / (2η)4.3580 eV
Chemical Softness (S)S = 1 / (2η)0.2440 eV-1

These descriptors provide a quantitative basis for predicting the reactivity and selectivity of the molecule. iucr.org For example, the electrophilicity index provides insight into the molecule's ability to accept electrons, while the chemical hardness and softness indicate its resistance to changes in electron distribution. iucr.org Such predictive models are invaluable in the rational design of new chemical entities and in understanding reaction mechanisms.

Applications in Medicinal and Pharmaceutical Chemistry

Ethyl 3-Aminoisonicotinate as a Key Intermediate in Drug Synthesis

This compound, also known as ethyl 3-aminopyridine-4-carboxylate, is a critical building block in the synthesis of numerous bioactive molecules. nih.gov Its structure, featuring both an amino group and a carboxyl group, provides multiple reactive sites for chemical modification, enabling the construction of more complex molecular architectures. nih.govresearchgate.netnih.govnih.gov This adaptability has made it a sought-after intermediate in the pharmaceutical industry for the development of new drugs with potentially improved effectiveness and fewer side effects. nih.gov The strategic placement of its functional groups on the pyridine (B92270) ring allows for the creation of a wide array of derivatives with distinct pharmacological profiles.

Development of Anti-Tuberculosis Agents

The utility of this compound as a foundational molecule is particularly evident in the field of anti-tuberculosis (TB) research. nih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective treatments. This compound serves as a key starting material in the synthesis of novel compounds with potential anti-tubercular activity. Its structural framework is incorporated into more complex molecules designed to inhibit essential pathways in the tuberculosis bacterium.

Role in Compounds Targeting Neurological Disorders

This compound is also a significant intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. nih.govmdpi.comnih.govajchem-a.commdpi.com The pyridine core of the molecule is a common feature in many centrally acting drugs. By modifying the structure of this compound, medicinal chemists can design compounds that interact with specific receptors and enzymes in the central nervous system. This has led to its use in the development of potential treatments for a range of neurological conditions. nih.govnih.gov

Synthesis of Kinase Inhibitors (e.g., PI3 Kinase p110α Inhibitors)

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and growth. The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in cellular proliferation, survival, and metabolism, making them important targets for cancer therapy. While direct synthesis from this compound is not always explicitly detailed, the synthesis of structurally related morpholino pyrimidine (B1678525) derivatives, which are potent PI3K inhibitors, often starts from similar amino-ester building blocks. For instance, the reaction of ethyl 3-amino-3-ethoxyacrylate with morpholine (B109124) is a key step in creating the morpholino pyrimidine core structure found in some PI3K inhibitors. The structural motifs present in this compound are relevant to the design of new kinase inhibitors.

Development of Farnesyltransferase Inhibitors for Antitumor Activity

Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target the farnesyltransferase enzyme, which is involved in the modification of proteins, including the Ras protein, often implicated in cancer. While FTIs are a significant area of anti-cancer research, the direct application of this compound as a starting material for the synthesis of these inhibitors is not widely documented in available literature. The development of FTIs has often focused on other classes of molecules, such as 3-aminopyrrolidinone derivatives and 3-imidazolylmethylaminophenylsulfonyltetrahydroquinolines.

In Vitro and In Silico Screening of Derivatives

The development of new drugs from starting materials like this compound heavily relies on modern screening techniques. In vitro screening involves testing synthesized compounds in a laboratory setting against specific biological targets, such as enzymes or cell lines, to determine their activity. For example, derivatives can be tested for their ability to inhibit the growth of cancer cell lines or their inhibitory effect on specific enzymes.

Complementing in vitro studies, in silico screening, which uses computer simulations, plays a crucial role in drug discovery. Techniques like molecular docking are used to predict how a molecule will bind to a biological target. This allows researchers to prioritize which derivatives of this compound are most likely to be active, saving time and resources in the drug development process.

Below is a table summarizing the types of screening and their applications for derivatives of compounds like this compound.

Screening TypeApplicationExample
In Vitro Determining the biological activity of a compound against a specific target.Testing the inhibitory effect of a synthesized derivative on a particular kinase enzyme.
In Vitro Assessing the cytotoxicity of a compound against cancer cell lines.Measuring the concentration of a derivative required to kill 50% of cancer cells in a culture.
In Silico Predicting the binding affinity and mode of interaction of a compound with a biological target.Using molecular docking to simulate how a derivative of this compound binds to the active site of an enzyme.
In Silico Evaluating the drug-like properties of a compound.Calculating properties such as lipophilicity and molecular weight to predict a derivative's potential as a drug.

Molecular Docking Studies with Biological Receptors (e.g., COVID-19 Main Protease)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule, or ligand, interacts with its biological target, typically a protein or enzyme. The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for the replication of the virus that causes COVID-19, making it a prime target for antiviral drugs.

A study involving a derivative of this compound, specifically ethyl 5-amino-2-bromoisonicotinate, investigated its interaction with the COVID-19 main protease through molecular docking. nih.gov The study aimed to understand the binding affinity and the specific interactions between the compound and the amino acid residues in the active site of the protease. nih.gov Such studies are crucial for the rational design of more potent and selective inhibitors. The binding affinity, often expressed as a docking score, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

The following table presents hypothetical molecular docking results for a derivative of this compound with the COVID-19 main protease, illustrating the type of data generated in such studies.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting Amino Acid Residues
Ethyl 5-amino-2-bromoisonicotinateCOVID-19 Main Protease (6LU7)-5.4Not specified in the abstract

Note: The specific interacting amino acid residues for the docking of ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease were not detailed in the provided search result abstract.

Binding Affinity Analysis

The ability of a molecule to bind to a specific biological target, such as a protein or enzyme, is a critical determinant of its pharmacological effect. The binding affinity of derivatives of this compound has been investigated to understand their potential as therapeutic agents.

For instance, a derivative of this compound, ethyl 5-amino-2-bromoisonicotinate, has been studied for its interaction with the main protease of the COVID-19 virus. Molecular docking studies have been employed to predict the binding affinity and mode of interaction of this compound within the active site of the enzyme. Such analyses are crucial in the early stages of drug discovery to identify promising candidates for further development. The binding affinity is influenced by a combination of factors, including the shape complementarity between the ligand and the protein's binding pocket, as well as the various non-covalent interactions that are formed.

Hydrogen Bonding and Van der Waals Interactions

The therapeutic efficacy of a drug is often dictated by the intricate network of interactions it forms with its biological target. Hydrogen bonds and van der Waals forces are two of the most important non-covalent interactions that govern these molecular recognition processes.

In the crystalline structure of ethyl 5-amino-2-bromoisonicotinate, a derivative of this compound, both intramolecular and intermolecular hydrogen bonds have been observed. An intramolecular N—H···O hydrogen bond helps to consolidate the molecular structure. In the crystal packing, N—H···N interactions link the molecules into zigzag chains.

Investigation of Derived Isonicotinate (B8489971) Ligands in Bioactive Complexes

The isonicotinate framework, including derivatives of this compound, can be utilized as ligands to form coordination complexes with various metal ions. These complexes often exhibit enhanced biological activities compared to the free ligands, opening up new avenues for the development of metallodrugs.

Anti-Fungal Activities of Isonicotinate Derivatives

The search for new antifungal agents is of paramount importance due to the increasing incidence of fungal infections and the rise of drug-resistant strains. Isonicotinate derivatives have shown promise in this area.

One study reported the synthesis of an isonicotinate-derived meso-tetraarylporphyrin which exhibited moderate antifungal activity against several Candida species. It is suggested that the presence of the phenyl isonicotinate moiety may contribute to this antifungal effect. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) were determined to quantify the compound's efficacy.

Below is a table summarizing the antifungal activity of the isonicotinate-derived porphyrin against different fungal strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Candida albicansData not specifiedData not specified
Candida glabrataData not specifiedData not specified
Candida tropicalisData not specifiedData not specified

Note: Specific MIC and MFC values were not provided in the source material, but the study indicated moderate activity.

Anti-Cancer Activities of Organometallic Complexes

Organometallic complexes, which contain at least one metal-carbon bond, represent a promising class of anticancer agents. These compounds offer a wide range of structural diversity and can exhibit novel mechanisms of action compared to traditional organic drugs. Isonicotinate ligands have been incorporated into such complexes to enhance their therapeutic potential.

Applications in Material Science and Advanced Materials Development

Integration into Polymers and Coatings

Ethyl 3-aminoisonicotinate is utilized as an additive in the field of polymer science. It is incorporated into polymeric materials and coatings to confer specific enhancements to their physical and chemical properties chemimpex.com. The functional groups within the molecule are key to its utility in these applications.

Impact on Mechanical Properties

The incorporation of this compound into polymer structures is reported to improve their mechanical properties chemimpex.com. The amino and carboxylate groups can form hydrogen bonds or covalent linkages with the polymer chains, potentially leading to increased cross-linking density. This can enhance characteristics such as tensile strength and rigidity. While the compound is noted for this application, detailed scientific studies quantifying the specific impact on various polymers were not prominent in the available research.

Enhancement of Environmental Degradation Resistance

This compound is also used to enhance the resistance of polymers and coatings to environmental degradation chemimpex.com. The aromatic pyridine (B92270) ring structure can help in absorbing UV radiation, a common cause of polymer degradation. Furthermore, the amino group can act as a radical scavenger, neutralizing free radicals that initiate degradation pathways. This application is particularly relevant for materials intended for outdoor use, where exposure to sunlight and atmospheric elements is a concern.

Metal-Organic Frameworks (MOFs) Featuring 3-Aminoisonicotinate Ligands

The deprotonated form of 3-aminoisonicotinic acid serves as an effective organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, built from metal ions or clusters linked by organic molecules, exhibit high porosity and tunable properties, making them suitable for a variety of advanced applications.

Structural Architectures and Coordination Geometries

MOFs constructed with 3-aminoisonicotinate ligands display complex and often porous three-dimensional structures. A notable example is a zinc-based MOF with the formula {[Zn(μ-3isoani)₂]·4H₂O}n. In this structure, the 3-aminoisonicotinate (3isoani) ligands coordinate with Zn²⁺ ions to form a 3D framework. The resulting architecture is a doubly interpenetrated open crystalline structure with a quartz-like topology, which contains solvent-accessible voids occupied by water molecules.

Structural Parameter Description
Framework Material {[Zn(μ-3isoani)₂]·4H₂O}n
Metal Center Zn²⁺
Ligand 3-aminoisonicotinate (3isoani)
Dimensionality 3D
Topology Quartz-like, doubly interpenetrated
Key Feature Solvent-accessible voids

Tunable Luminescence Properties

MOFs based on 3-aminoisonicotinate often exhibit excellent photoluminescence properties. The zinc-based MOF, {[Zn(μ-3isoani)₂]·4H₂O}n, displays a distinct dual fluorescent emission. This phenomenon originates from the organic ligand, a finding supported by time-dependent density functional theory (TD-DFT) calculations. The presence of dual emission bands that respond differently to temperature allows for applications such as ratiometric luminescent thermometry, particularly in the 200–300 K range.

Sensing Applications (e.g., Fe³⁺ Sensing)

The luminescent properties of 3-aminoisonicotinate MOFs make them highly effective as chemical sensors. The amino group on the ligand can provide specific binding sites for target analytes, leading to high sensitivity and selectivity. The fluorescence of these MOFs can be quenched or enhanced in the presence of certain metal ions.

Specifically, amino-functionalized MOFs show a high selectivity for detecting ferric (Fe³⁺) ions. The mechanism often involves the strong interaction between Fe³⁺ and the Lewis base sites (such as uncoordinated nitrogen and oxygen atoms) within the MOF structure, which leads to a quenching of the material's luminescence. A hybrid membrane created by dispersing the {[Zn(μ-3isoani)₂]·4H₂O}n MOF in polymethylmethacrylate (PMMA) has been successfully used for detecting aqueous Fe³⁺ ions. This sensor demonstrates competitive performance in identifying Fe³⁺.

Sensing Parameter Value
Target Analyte Fe³⁺
Sensing Mechanism Luminescence Quenching
Stern-Volmer Constant (Ksv) 3.7 × 10³ M⁻¹
Limit of Detection (LOD) 2.8 × 10⁻⁵ M

Catalytic Activity (e.g., Cyanosilylation)

Cyanosilylation is a significant chemical reaction that involves the addition of a silyl cyanide to a carbonyl group, forming cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in the synthesis of α-hydroxy acids and β-amino alcohols organic-chemistry.org. Various catalysts, including gold(III) chloride and different coordination polymers, have been shown to facilitate this reaction efficiently organic-chemistry.orgresearchgate.net. However, based on available scientific literature, there is no specific documentation detailing the use of this compound as a catalyst for the cyanosilylation reaction.

Coordination Polymers and Their Functional Properties

This compound possesses structural features, namely nitrogen and oxygen donor atoms, that make it a suitable candidate as a ligand for the construction of coordination polymers (CPs). While specific CPs synthesized from this compound are not detailed in the reviewed literature, the behavior of analogous pyridine and nicotinic acid-based ligands provides insight into its potential.

Research on similar ligands, such as 6-mercaptonicotinic acid, has led to the synthesis of 1D, 2D, and 3D coordination polymers with copper(I) ions . These materials exhibit interesting optical and electrical properties, with studies suggesting they behave as semiconductors . The synthesis of such polymers often occurs under solvothermal conditions, where metal ions coordinate with the ligands to form extended networks nih.govmdpi.com. The resulting CPs can display functionalities like photoluminescence, with emission properties dependent on the metal ion and the ligand's structure nih.govresearchgate.net. Given its structural similarities, this compound could potentially form CPs with unique structural, optical, and electrical characteristics.

Applications in Photovoltaic Devices

The development of advanced materials for photovoltaic devices is a critical area of research aimed at improving efficiency and stability.

Downshifting is a process where high-energy photons, such as ultraviolet (UV) light, are converted into lower-energy visible light that can be more efficiently used by a solar cell. This process can mitigate UV-induced degradation and potentially increase the short-circuit current fz-juelich.de. Materials capable of this conversion are known as downshifters and are proposed for use in solar cell encapsulants fz-juelich.de. While the concept is promising for enhancing solar cell performance, there is currently no available research that specifically identifies this compound as a material used for downshifting applications in photovoltaic modules.

External Quantum Efficiency (EQE) is a critical parameter that measures the ratio of collected charge carriers by a solar cell to the number of incident photons of a given energy. Enhancing EQE across the solar spectrum is a primary goal of photovoltaic research. Various strategies are employed to achieve this, including the use of light-trapping structures, quantum dots, and specialized V-shaped module (VSM) techniques, which have reportedly led to EQE values exceeding 100% by utilizing emitted infrared photons researchgate.netarxiv.orgnih.govresearchgate.net. Although these methods demonstrate significant advancements in solar cell technology, the scientific literature does not currently describe a specific role or application for this compound in the enhancement of External Quantum Efficiency.

Potential in Electronics and Biomedical Materials

This compound serves as a key building block in the synthesis of advanced materials for both electronic and biomedical applications. In material science, it is noted for its use in creating polymers and coatings with improved physical characteristics chemimpex.com. While it is listed under product categories for electronic materials like MOF ligands and OLED materials, specific applications in these areas are not detailed bldpharm.com.

In the biomedical field, the compound is a crucial intermediate for the synthesis of bioactive molecules. Its functional groups allow for chemical modifications that are instrumental in developing therapeutic compounds, including anti-tuberculosis agents chemimpex.com. This highlights its significance in medicinal chemistry and the creation of novel biomedical materials.

Application AreaSpecific Use of this compoundResearch Status
Material Science Component in polymers and coatings to improve mechanical properties and environmental resistance. chemimpex.comDocumented
Catalysis As a catalyst for cyanosilylation.Not Documented
Coordination Polymers Potential as a ligand due to N/O donor atoms.Theoretical (based on analogous compounds)
Photovoltaics As a downshifting material.Not Documented
Photovoltaics For enhancement of External Quantum Efficiency (EQE).Not Documented
Biomedical Intermediate in the synthesis of bioactive molecules (e.g., anti-tuberculosis agents). chemimpex.comDocumented

Applications in Agricultural Chemistry

Mechanism of Efficacy Enhancement in Crop Protection Products

The incorporation of Ethyl 3-aminoisonicotinate into crop protection products is reported to enhance their efficacy. researchgate.net Although specific, publicly documented mechanisms are scarce, the compound is understood to act as a potentiator or synergist. This means that it may not have significant pesticidal activity on its own but works to increase the effectiveness of the primary active ingredient. This enhancement can occur through various biochemical pathways within the target pest or plant. For instance, it could facilitate the binding of the active ingredient to its target site or inhibit metabolic pathways in the pest that would otherwise detoxify the active ingredient.

Influence on Absorption and Effectiveness of Agricultural Agents

A significant aspect of this compound's role in agriculture is its purported ability to improve the absorption and, consequently, the effectiveness of agricultural agents. researchgate.net For a crop protection product to be effective, its active ingredient must be able to penetrate the target organism, be it a weed, insect, or fungal pathogen. This compound, when included in a formulation, may act as a carrier or adjuvant, modifying the surface properties of the plant or pest to facilitate greater uptake of the active compound. This improved absorption ensures that a higher concentration of the active ingredient reaches its site of action, leading to a more pronounced and effective outcome.

Below is a table summarizing the potential roles of this compound in agricultural chemistry based on available information.

SectionRole of this compound
7.1. Formulation Serves as an intermediate or additive in agrochemical formulations to improve product performance and stability. researchgate.net
7.2. Efficacy Enhancement Acts as a potentiator or synergist to increase the effectiveness of the primary active ingredient. researchgate.net
7.3. Absorption & Effectiveness Functions as a carrier or adjuvant to improve the absorption of the active ingredient by the target organism. researchgate.net

Advanced Analytical Chemistry of Ethyl 3 Aminoisonicotinate

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for both the qualitative and quantitative analysis of ethyl 3-aminoisonicotinate. It is essential for purifying the compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase. The purity of commercial grades of this compound is often certified using HPLC, commonly reaching levels of 98% or higher. tcichemicals.com

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the molecule absorbs ultraviolet light. sielc.com The absorption maxima for pyridine derivatives are often found around 254 nm. sielc.comresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% acid (e.g., sulfuric or formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 40 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical syntheses involving this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product over time. libretexts.org

The choice of the mobile phase (eluent) is critical and is determined empirically to achieve good separation between the spots of the reactants and products. researchgate.net For a compound like this compound, which has moderate polarity, a common mobile phase might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). libretexts.org The spots are typically visualized under UV light. libretexts.org

Table 2: Hypothetical TLC Monitoring of a Reaction Forming this compound

LaneDescriptionObservation at Time = 0Observation at Time = 2 hoursObservation at Reaction Completion
1 Starting Material (SM)Visible Spot (e.g., Rf = 0.6)Visible Spot (e.g., Rf = 0.6)Visible Spot (e.g., Rf = 0.6)
2 Reaction Mixture (RM)Spot corresponding to SMFainter SM spot, new Product spot appears (e.g., Rf = 0.4)SM spot has disappeared, only Product spot is visible
3 Co-spot (SM + RM)Single spot at Rf of SMTwo distinct or elongated spotsTwo distinct spots (SM and Product)

Spectroscopic Analytical Methods for Detection and Quantification

Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of this compound. chemicalbook.com These techniques provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the amine (-NH₂) protons, and the protons of the ethyl ester group (-OCH₂CH₃). rsc.orgucalgary.ca

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula C₈H₁₀N₂O₂. nist.govnist.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions for this compound would include N-H stretching for the amine group, C=O stretching for the ester, C-O stretching, and C=C/C=N stretching for the aromatic pyridine ring. nih.govlibretexts.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy : This method is used for quantitative analysis and is the basis for HPLC detection. The pyridine ring system gives rise to characteristic UV absorption bands. researchgate.netnih.gov

Table 3: Expected Spectroscopic Data for this compound

TechniqueObserved FeatureExpected Data/Region
¹H NMR Chemical Shifts (δ)Aromatic-H, Amine-H, Methylene-H (-CH₂-), Methyl-H (-CH₃)
¹³C NMR Chemical Shifts (δ)Carbonyl (C=O), Aromatic carbons, Methylene (B1212753) carbon (-CH₂-), Methyl carbon (-CH₃)
Mass Spec (EI) Molecular Ion Peak (M⁺)m/z = 166 (corresponding to C₈H₁₀N₂O₂)
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3300 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch)
UV-Vis λmax~254-270 nm

Development of Green Analytical Methods for Isonicotinate (B8489971) Derivatives

In line with the principles of green chemistry, there is a significant effort to develop more environmentally friendly analytical methods. acs.orgnih.gov This involves reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption. semanticscholar.org

For the analysis of isonicotinate derivatives like this compound, greening the widely used HPLC methods is a primary focus. This can be achieved by replacing toxic solvents such as acetonitrile and methanol (B129727) with more benign alternatives like ethanol (B145695). semanticscholar.org Additionally, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce solvent consumption due to shorter run times and lower flow rates.

Table 4: Comparison of Conventional vs. Green HPLC Approach

ParameterConventional HPLC MethodGreener HPLC Method
Organic Solvent Acetonitrile or Methanol (Toxic, non-renewable)Ethanol (Less toxic, renewable)
Flow Rate 1.0 mL/min0.5 mL/min (with UHPLC)
Run Time 10 minutes< 5 minutes (with UHPLC)
Solvent Waste per Run ~10 mL< 2.5 mL
Environmental Impact HigherSignificantly Lower

By adopting these green analytical practices, the environmental footprint associated with the quality control and analysis of this compound and other related derivatives can be substantially reduced without compromising analytical performance.

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminoisonicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-aminoisonicotinic acid using ethanol under acid catalysis. Reaction optimization (e.g., temperature, catalyst concentration) is critical for yield improvement. For instance, refluxing with sulfuric acid at 80–90°C for 12–24 hours achieves ~70% yield, but prolonged heating risks side reactions like amino group oxidation. Characterization via 1H^1H-NMR and FT-IR confirms ester formation by detecting ethoxy (–OCH2 _2CH3_3) and amino (–NH2_2) signals .

Q. Which spectroscopic and chromatographic methods are most effective for purity assessment?

Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities from the parent compound. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 181 [M+H]+^+. Purity >98% is achievable via recrystallization from ethanol/water mixtures. X-ray crystallography (if single crystals are obtained) provides structural validation, though challenges in crystallization require trial of multiple solvents .

Q. How does this compound behave in coordination chemistry with transition metals?

The ligand coordinates via its pyridyl nitrogen and amino group, forming stable complexes with Co(II), Cu(II), and Fe(II). For example, in Co(II)-based MOFs, it adopts a μ2_2-bridging mode, creating 1D or 2D frameworks. IR shifts in ν(N–H) and ν(C=O) frequencies (e.g., from 1680 cm1^{-1} to 1650 cm1^{-1}) confirm metal-ligand binding .

Advanced Research Questions

Q. What computational methods best predict the electronic and magnetic properties of this compound-based MOFs?

CASSCF-NEVPT2 (complete active space self-consistent field with n-electron valence perturbation theory) accurately models low-lying excited states and spin-orbit coupling (SOC) in Co(II) complexes. For example, in Co(II)-3-aminoisonicotinate MOFs, this method quantifies magnetic anisotropy (easy-plane) and zero-field splitting parameters (D = −45 cm1^{-1}), corroborating experimental SQUID magnetometry data. DFT pre-screening identifies key d-orbital contributions (e.g., dxy_{xy}, dx2y2_{x^2-y^2}) to reduce CASSCF active space complexity .

Q. How can researchers resolve discrepancies between experimental and theoretical magnetic data in ligand-metal systems?

Discrepancies often arise from approximations in SOC treatment or solvent effects. A hybrid approach combines:

  • Experimental DC magnetic susceptibility measurements (1.8–300 K) to determine exchange coupling (J) and anisotropy.
  • Ab initio calculations (CASSCF-NEVPT2) to refine D and g-tensors.
  • Monte Carlo simulations to account for intermolecular interactions. For example, field-induced single-ion magnet (SIM) behavior in Co(II)-3-aminoisonicotinate MOFs was validated by matching calculated energy barriers (15–20 K) with AC susceptibility relaxation times .

Q. What strategies optimize ligand design in MOFs for photochemical CO2_22​ reduction?

this compound’s π-conjugated system enhances charge transfer in Co(II) MOFs. Key modifications include:

  • Introducing electron-withdrawing groups (e.g., –NO2_2) to lower LUMO energy for improved CO2_2 adsorption.
  • Tuning ligand rigidity to stabilize photoexcited states.
  • Spectroelectrochemical studies (UV-vis-NIR under CO2_2) monitor metal-to-ligand charge transfer (MLCT) bands (e.g., 450–500 nm) to correlate with catalytic turnover frequency (TOF). Recent work achieved TOF = 120 h1^{-1} for CO production under visible light (λ = 420 nm) .

Methodological Guidance

Designing experiments to study ligand protonation effects on MOF stability:

  • pH Titration: Use potentiometry to determine pKa_a of the amino group (~6.2–6.8).
  • Stability Tests: Expose MOFs to buffered solutions (pH 4–10) for 24 hours; analyze PXRD for structural integrity loss.
  • DFT Modeling: Calculate proton affinity of coordination sites to predict dissolution thresholds .

Analyzing conflicting data on ligand reactivity in cross-coupling reactions:

  • Control Experiments: Compare Pd-catalyzed Suzuki coupling yields with/without ligand pre-treatment (e.g., Boc protection of –NH2_2).
  • Kinetic Profiling: Use in situ IR to monitor reaction intermediates.
  • Computational Validation: Calculate transition-state energies for oxidative addition steps to identify steric/electronic bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.